Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
Overview
Description
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The compound also features a 3,4-dimethoxyphenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethoxyphenyl acetate: Similar in structure but lacks the oxadiazole ring.
3,4-Dimethoxyphenylacetonitrile: Contains the 3,4-dimethoxyphenyl group but has a nitrile group instead of the oxadiazole ring.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A more complex structure with additional functional groups.
Uniqueness
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGJDGOOIRMDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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